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molecular formula C9H9NO2 B1296440 3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 703-51-5

3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No. B1296440
M. Wt: 163.17 g/mol
InChI Key: FGKQHXRVPDLTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05475021

Procedure details

To a solution containing 4-chromanone (1, 2 g, 13.4 mmol) in 15 mL conc H2SO4 at 0° C. was added sodium azide (1.131 g, 17.4 mmol) and the reaction mixture was stirred initially at 0° C. for 1 hour and then stirred at room temperature for 2 hours. The reaction was quenched by the slow addition of water and then subsequently basified with 10% NaOH. The aqueous solution was extracted with ether (2×150 mL). The combined ether layers were dried (Na2SO4) and filtered. The solvent was removed under vacuo and the crude product was recrystallized from EtOAc/hexanes to afford 1.3 g, 61% of 2 as white needles. mp 118°-120° C. 1H NMR (CDCl3) d 8.0 (d, 1 H ArH), 7.6-7.7 (bs, 1H, NH), 7.4 (t, 1H, ArH), 7.2 (t, 1H ArH), 7.0 (d, 1H, ArH), 4.4 (t, 2H, CH2), 3.5 (t, 2H, CH2). EIMS M+ 163 (98), 134 (99), 105 (100).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.131 g
Type
reactant
Reaction Step Two
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][CH2:2]1.[N-:12]=[N+]=[N-].[Na+]>OS(O)(=O)=O>[O:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4](=[O:11])[NH:12][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
Quantity
15 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1.131 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred initially at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the slow addition of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCNC(C2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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